molecular formula C12H20O B2703925 1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol CAS No. 1803582-54-8

1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol

Cat. No.: B2703925
CAS No.: 1803582-54-8
M. Wt: 180.291
InChI Key: RQHMVOAGVWAULK-UHFFFAOYSA-N
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Description

1-{Bicyclo[221]heptan-2-yl}-2-methylbut-3-en-2-ol is a complex organic compound characterized by its unique bicyclic structureIts molecular formula is C12H20O, and it has a molecular weight of 180.29 g/mol .

Preparation Methods

The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol can be compared with similar compounds such as:

These comparisons highlight the unique structural features and potential applications of this compound.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-2-methylbut-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-3-12(2,13)8-11-7-9-4-5-10(11)6-9/h3,9-11,13H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHMVOAGVWAULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC2CCC1C2)(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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